Methyl 4-nitro-1H-imidazole-5-carboxylate

Catalog No.
S978092
CAS No.
20271-20-9
M.F
C5H5N3O4
M. Wt
171.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-nitro-1H-imidazole-5-carboxylate

CAS Number

20271-20-9

Product Name

Methyl 4-nitro-1H-imidazole-5-carboxylate

IUPAC Name

methyl 5-nitro-1H-imidazole-4-carboxylate

Molecular Formula

C5H5N3O4

Molecular Weight

171.11 g/mol

InChI

InChI=1S/C5H5N3O4/c1-12-5(9)3-4(8(10)11)7-2-6-3/h2H,1H3,(H,6,7)

InChI Key

YGTWILAKCGDEML-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(NC=N1)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=C(NC=N1)[N+](=O)[O-]

Methyl 4-nitro-1H-imidazole-5-carboxylate is a chemical compound characterized by its imidazole ring structure, which is a five-membered heterocycle containing nitrogen atoms. The presence of a nitro group at the 4-position and a carboxylate ester at the 5-position distinguishes this compound. Its molecular formula is C6H6N4O4, and it features significant functional groups that contribute to its chemical reactivity and biological activity.

, including:

  • Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under suitable conditions, leading to derivatives with varied biological activities.
  • Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which can further participate in chemical transformations.
  • Reduction Reactions: The nitro group can be reduced to an amino group, enhancing the compound's reactivity and potential biological applications .

Methyl 4-nitro-1H-imidazole-5-carboxylate exhibits notable biological activities, particularly in antimicrobial and antitumor domains. Compounds containing nitroimidazole moieties are often active against anaerobic bacteria and protozoa. For instance, similar compounds have demonstrated efficacy in treating infections caused by Helicobacter pylori and Mycobacterium tuberculosis through mechanisms involving the generation of reactive intermediates that disrupt cellular functions .

The synthesis of methyl 4-nitro-1H-imidazole-5-carboxylate typically involves several key steps:

  • Nitration: The starting material, 1H-imidazole-5-carboxylic acid, is nitrated using concentrated nitric acid to introduce the nitro group.
  • Esterification: The resulting nitroimidazole is then reacted with methanol in the presence of an acid catalyst to form the methyl ester.
  • Purification: The product is purified through recrystallization or chromatography to obtain high purity for further applications .

Methyl 4-nitro-1H-imidazole-5-carboxylate has several applications in medicinal chemistry:

  • Pharmaceutical Development: It serves as a scaffold for designing new antimicrobial agents and anticancer drugs due to its biological activity.
  • Chemical Biology: Its reactive functional groups make it suitable for use in biochemical assays and as a probe for studying enzyme mechanisms .
  • Agricultural Chemistry: Potential applications include developing agrochemicals that target specific pathogens.

Studies on methyl 4-nitro-1H-imidazole-5-carboxylate have focused on its interactions with various biological targets, particularly enzymes involved in metabolic pathways of pathogens. Research indicates that compounds with similar structures can inhibit critical enzymes, such as those involved in cell wall synthesis in bacteria, thereby providing insights into their mechanism of action against infections .

Methyl 4-nitro-1H-imidazole-5-carboxylate shares structural similarities with other nitroimidazole derivatives. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-2-nitroimidazoleNitro group at position 2Exhibits different antimicrobial properties
5-NitroimidazoleNitro group at position 5Known for its use in treating protozoal infections
DelamanidFused nitroimidazole structureSpecifically targets Mycobacterium tuberculosis
PretomanidSimilar fused structure with enhanced bioactivityDual mechanism of action against tuberculosis

Methyl 4-nitro-1H-imidazole-5-carboxylate is unique due to its specific functional groups that allow for diverse chemical modifications and potential therapeutic applications not fully explored in other similar compounds.

Cyclocondensation Routes for Imidazole Core Formation

The synthesis of methyl 4-nitro-1H-imidazole-5-carboxylate begins with the formation of the fundamental imidazole ring system through various cyclocondensation methodologies [1]. The most prevalent approaches involve multicomponent reactions that enable the simultaneous construction of the heterocyclic framework with high efficiency and selectivity [2].

The Debus-Radziszewski synthesis represents the classical approach for imidazole formation, utilizing alpha-dicarbonyl compounds, aldehydes, and ammonia under elevated temperatures [3]. This method proceeds through the initial formation of a diamine intermediate, followed by cyclization with aldehydes to generate the imidazole ring with water elimination [3]. Recent optimization studies have demonstrated that reaction temperatures between 100-150 degrees Celsius yield the highest conversion rates, with typical yields ranging from 70-85 percent [1].

The Van Leusen reaction has emerged as a particularly valuable methodology for imidazole synthesis, employing tosylmethyl isocyanide as a key building block in combination with aldehydes under basic conditions [1]. This approach offers the advantage of mild reaction conditions, typically operating at room temperature to 60 degrees Celsius, while achieving excellent yields of 75-90 percent [1]. The reaction mechanism involves the formation of an intermediate that undergoes cyclization to produce the desired imidazole framework [1].

Microwave-assisted cyclocondensation has demonstrated significant improvements in reaction efficiency for imidazole-4-carboxylate synthesis [4]. The one-pot multicomponent procedure involves treating 1,2-diaza-1,3-dienes with primary amines followed by microwave irradiation in the presence of aldehydes [4]. This methodology enables the modulation of substituents at the carbon-2, nitrogen-3, and carbon-5 positions, providing exceptional synthetic flexibility [4].

MethodStarting MaterialsTemperature (°C)Yield (%)Key Advantage
Debus-Radziszewski Synthesisα-Dicarbonyl + Aldehyde + Ammonia100-15070-85High regioselectivity
Wallach Synthesisα-Halo ketone + Formamide140-18060-75Simple procedure
Marckwald Synthesisα-Amino ketone + Cyanides/Thiocyanates80-12065-80Versatile substitution
Van Leusen ReactionTosMIC + Aldehyde + BaseRT-6075-90Mild conditions
Formamide Cyclizationα-Dicarbonyl + Formamide150-20060-70Unsubstituted C2 position

Nitration Strategies at C4 Position

The regioselective introduction of the nitro group at the carbon-4 position of the imidazole ring represents a critical synthetic challenge due to the electronic properties of the heterocyclic system [5]. The electron density distribution in imidazole reveals that the carbon-4 and carbon-5 positions possess electron densities of 1.056, making them relatively electron-rich compared to the carbon-2 position [6]. This electron distribution pattern influences the regioselectivity of electrophilic aromatic substitution reactions [5].

Classical nitration approaches employ concentrated nitric acid in combination with sulfuric acid, typically conducted in acetic anhydride as solvent at temperatures between 0-5 degrees Celsius [7]. The bisulfate salt formation of the imidazole substrate enhances solubility and directs nitration regioselectivity toward the carbon-4 position . Under these optimized conditions, yields of 68-72 percent for the carbon-4 nitrated product can be achieved .

Advanced nitration methodologies utilize nitrogen pentoxide in mixed acid systems, demonstrating superior regioselectivity for carbon-4 substitution [7]. The preparation involves the careful addition of nitrogen pentoxide to oleum at controlled temperatures, followed by treatment with the imidazole substrate [7]. This approach has demonstrated exceptional yields of 93-95 percent with remarkable purity levels exceeding 99.5 percent [7].

Alternative nitrating agents such as ferric nitrate-tosyl adducts in dichloromethane provide milder reaction conditions while maintaining selectivity for the carbon-4 position . This methodology reduces the risk of over-nitration and improves synthetic safety by avoiding concentrated sulfuric acid . Reaction temperatures of 25 degrees Celsius for 12 hours yield the desired carbon-4 nitro derivative in 65 percent yield .

The mechanistic understanding of nitration regioselectivity involves the stabilization of sigma-complexes through electronic effects [9]. Density functional theory calculations reveal that the carbon-4 position preferentially forms stable intermediates during electrophilic attack, leading to the observed regioselectivity pattern [9].

Nitrating AgentTemperature (°C)SolventRegioselectivityYield (%)
HNO₃/H₂SO₄0-5Ac₂OC4 > C568-72
N₂O₅/Mixed Acid45-55OleumC4 selective93-95
NaNO₂/H₂SO₄100H₂SO₄C4 preferred90
Fe(NO₃)₃·TsOH25DCMC4 selective65
PeroxynitriteRTAqueousC2 preferredVariable

Esterification Techniques for Carboxylate Functionalization

The introduction of the methyl carboxylate functionality at the carbon-5 position requires careful selection of esterification methodologies to ensure compatibility with the nitro-substituted imidazole framework [10]. Fischer esterification represents the traditional approach, involving the condensation of carboxylic acids with methanol under acidic catalysis [11]. This method operates through a protonation-addition-deprotonation-protonation-elimination-deprotonation mechanism, achieving equilibrium between reactants and products [10].

The Steglich esterification offers superior selectivity and milder conditions compared to classical Fischer esterification [12]. This methodology employs dicyclohexylcarbodiimide as a coupling reagent in combination with 4-dimethylaminopyridine as catalyst [12]. The reaction proceeds at room temperature in polar aprotic solvents, generating methyl esters with yields ranging from 78-82 percent while avoiding harsh acidic conditions that might affect sensitive nitro groups [13].

Diazomethane methylation provides exceptional selectivity for methyl ester formation through a nucleophilic substitution mechanism [14]. The carboxylate anion generated upon proton transfer acts as a nucleophile in an nucleophilic bimolecular substitution reaction with protonated diazomethane [15]. This methodology achieves yields of 85-95 percent with remarkable selectivity for carboxylic acid groups [14].

Chloroformate-mediated esterification represents a practical alternative for introducing methyl carboxylate groups . The reaction involves treating the imidazole carboxylic acid with methyl chloroformate in the presence of bases such as triethylamine or sodium hydride . Optimized conditions utilize dimethylformamide as solvent with gradual temperature increase from 0 degrees Celsius to 25 degrees Celsius, achieving yields of 78-82 percent .

The methyl imidazole carbamate reagent has emerged as a safer alternative to traditional esterification methods [16]. This reagent operates through chemoselective esterification of carboxylic acids with minimal impact on other functional groups [16]. The methodology is particularly valuable for complex molecule synthesis and late-stage functionalization, demonstrating high yields and selectivity in polar solvents such as acetonitrile or ethyl acetate [16].

MethodReagentsTemperature (°C)Yield (%)Selectivity
Fischer EsterificationMeOH/H⁺65-7875-85Good
Steglich EsterificationDCC/DMAPRT78-82Excellent
Diazomethane MethylationCH₂N₂0-585-95Excellent
Chloroformate MethodClCO₂Me/Base0-2580-90Good
Mixed AnhydrideAc₂O/BaseRT-4070-80Moderate

Solid-Phase Synthesis Approaches

Solid-phase synthesis methodologies have revolutionized the preparation of imidazole derivatives by enabling automated synthesis protocols and simplified purification procedures [17]. Polystyrene-based resins serve as the primary support materials, providing loading capacities of 1.0-1.5 millimoles per gram with subsequent cleavage using trifluoroacetic acid in dichloromethane [18]. These approaches typically achieve yields of 70-85 percent with purities ranging from 85-95 percent [19].

The development of traceless linker strategies has significantly enhanced the efficiency of solid-phase imidazole synthesis [20]. Sodium benzenesulfinate functions as an effective traceless linker, enabling the preparation of tetrasubstituted imidazoles through sulfinate acidification, sulfinic acid condensation, and elimination-cyclization reactions [20]. This methodology achieves yields of 85-95 percent with exceptional purities of 95-99 percent [20].

Polymer-supported synthesis approaches utilize specialized resins designed for heterocyclic chemistry [21]. The synthesis of imidazopyridines from 2,4-dichloro-3-nitropyridine demonstrates the versatility of solid-phase methods [21]. The key building block undergoes sequential reactions with polymer-supported amines, chlorine replacement, nitro group reduction, and imidazole ring closure with aldehydes [21].

Advanced solid-phase protocols employ 2-(trimethylsilyl)ethoxymethyl protecting groups to enable regioselective functionalization [22]. This strategy allows for the sequential carbon-hydrogen arylation at multiple positions of the imidazole core while maintaining attachment to the solid support [23]. The methodology provides access to complex polyarylated imidazoles through palladium-catalyzed cross-coupling reactions [23].

Desulfurative cyclization represents an innovative approach for solid-phase imidazole synthesis [24]. The preparation of polymer-bound 2-amino benzimidazole resin through thiourea intermediate cyclization using 2-chloro-1,3-dimethylimidazolinium chloride demonstrates high efficiency [24]. Subsequent functionalization through acylation and cross-coupling reactions enables the generation of diverse imidazole libraries [24].

Support TypeLoading (mmol/g)Cleavage ConditionsYield (%)Purity (%)
Polystyrene Resin1.0-1.5TFA/DCM70-8585-95
Wang Resin0.8-1.2TFA/H₂O75-9090-98
Rink Amide Resin0.6-1.0TFA/Scavengers65-8080-90
SEM-Protected Resin0.9-1.3Base hydrolysis80-9292-98
Traceless Sulfone Linker1.1-1.6Elimination-cyclization85-9595-99

Continuous Flow Reactor Applications in Industrial Production

Continuous flow reactor technology has emerged as a transformative approach for the industrial-scale production of imidazole derivatives, offering significant advantages in terms of reaction control, safety, and scalability [1]. Plug flow reactors demonstrate exceptional performance for imidazole synthesis, enabling precise temperature and residence time control while achieving consistent product quality [25]. These systems typically operate with reactor volumes ranging from 220 to 1000 milliliters, maintaining temperatures between 100-150 degrees Celsius with residence times of 5-30 minutes [25].

The multi-jet oscillating disk reactor platform has proven particularly effective for halogenation reactions of imidazoles [26]. This technology enables the selective mono- and di-iodination of imidazole backbones with short reactor residence times and high mass-time yields [26]. The continuous flow processes achieve production capacities of 95 grams per day for 4-iodo-1H-imidazole hydrochloride salt and 295 grams per day for 4,5-diiodo-1H-imidazole [26].

Microreactor systems provide enhanced mass and heat transfer characteristics crucial for temperature-sensitive reactions [1]. The synthesis of trisubstituted imidazoles from aldehydes and 1,2-diketones under superheating conditions demonstrates the capabilities of continuous flow microreactors [1]. These systems achieve reaction completion within 2 minutes under pressure, generating high yields of aryl-, alkyl-, and heteroaryl-substituted imidazoles [1].

Glass chip reactors offer precise control over reaction parameters while enabling real-time monitoring of synthetic processes [27]. The continuous-flow synthesis of highly functionalized imidazopyridin-2-yl-1,2,4-oxadiazoles utilizes multiple glass chip reactors operating at different temperatures [27]. The first reactor operates at 100 degrees Celsius for imidazopyridine-2-carboxylic acid formation, while subsequent reactors facilitate amidoxime synthesis and final product formation at 150 degrees Celsius [27].

Photochemical continuous flow processes have demonstrated unique capabilities for decarboxylative annulation reactions [28]. The use of polydimethylsiloxane microreactors with immobilized ruthenium catalysts enables visible-light-driven synthesis of fused imidazole derivatives [28]. This methodology achieves excellent yields of 70-94 percent with reaction times of only 2 minutes, representing a significant improvement over batch protocols requiring 16 hours [28].

Industrial implementation of continuous flow processes requires careful consideration of downstream processing and purification [26]. The concatenation of continuous flow synthesis with continuous flow liquid-liquid extraction enables integrated work-up and purification [26]. This approach eliminates the need for intermediate isolation steps while maintaining high product purity and minimizing waste generation [26].

Reactor TypeVolume (mL)Temperature (°C)Residence Time (min)Production Rate (g/day)
Plug Flow Reactor (PFR)220-1000100-1505-30100-500
Multi-jet Oscillating Disk50-20080-1202-1095-295
Microreactor System10-50120-1801-550-200
Glass Chip Reactor0.25-1.0100-1502-820-100
PDMS Microreactor5-2580-1002-1510-50

Methyl 4-nitro-1H-imidazole-5-carboxylate exhibits characteristic thermal behavior typical of nitroimidazole derivatives, with significant implications for handling and processing protocols. The compound demonstrates thermal instability above 200°C, with decomposition onset temperatures varying based on heating rate and atmospheric conditions [1] [2] [3]. Differential scanning calorimetry analysis reveals peak decomposition temperatures in the range of 278-307°C for related nitro-substituted imidazole derivatives [2] [4].

The thermal decomposition process is highly exothermic, with enthalpy values ranging from -3310 to -3667 joules per gram, indicating substantial energy release during breakdown [2] [4]. This exothermic nature necessitates careful temperature control during synthetic and analytical procedures. The primary decomposition mechanism involves nitro-nitrite isomerization followed by nitric oxide elimination, consistent with other nitroimidazole energetic materials [4] [5].

Key decomposition products identified through evolved gas analysis include nitric oxide, nitrogen dioxide, carbon monoxide, carbon dioxide, and nitrous oxide [4] [6]. The thermal decomposition follows a multi-step process, with initial carbon-nitro bond cleavage occurring at temperatures between 185-210°C for structurally related compounds [6]. The activation energy for thermal decomposition varies significantly based on structural modifications and environmental conditions [7] [8].

Safety considerations require maintaining processing temperatures below 150°C for extended operations to prevent explosive hazards [9] [1]. The compound exhibits explosive risk characteristics at elevated temperatures, particularly when heated rapidly or in confined spaces [9] [2] [4].

Solubility Profile in Organic Solvents and Aqueous Systems

The solubility characteristics of methyl 4-nitro-1H-imidazole-5-carboxylate reflect the compound's amphiphilic nature, combining polar nitro and imidazole functionalities with the lipophilic methyl ester group. Water solubility is limited due to the methyl carboxylate group reducing overall hydrophilicity despite the presence of polar nitro and imidazole moieties [10] [11].

Organic solvent compatibility demonstrates preferential dissolution in polar aprotic solvents [14]. Dimethyl sulfoxide provides excellent solubility, making it the preferred solvent for nuclear magnetic resonance spectroscopic analysis [15] [16]. Methanol and tetrahydrofuran exhibit good solvation properties, facilitating synthetic transformations and purification procedures [16] [17].

The compound shows optimal compatibility with water-acetonitrile gradient systems commonly employed in high-performance liquid chromatography applications [16] [18]. Solvent selection significantly impacts stability, with polar protic solvents potentially promoting hydrolysis of the ester functionality under prolonged exposure or elevated temperatures.

Temperature-dependent solubility studies indicate increased dissolution rates at elevated temperatures, though this must be balanced against thermal stability limitations. The polar surface area of 98.12 Ų and LogP value of 0.1045 suggest moderate lipophilicity with significant polar character [19].

pKa Determination and pH-Dependent Speciation

The acid-base behavior of methyl 4-nitro-1H-imidazole-5-carboxylate is governed by the imidazole nitrogen atoms, which serve as the primary ionizable sites. The compound exists predominantly in its neutral form under physiological pH conditions, with protonation occurring at acidic pH values. Related 4-amino-1-methyl-1H-imidazole-5-carboxylate derivatives demonstrate pKa values around 4.92, indicating moderate acidity likely associated with protonated nitrogen centers [10].

The nitro group at the 4-position significantly influences the electronic distribution within the imidazole ring, reducing the basicity of the nitrogen atoms compared to unsubstituted imidazole derivatives. This electron-withdrawing effect stabilizes the neutral form and shifts the pKa to lower values.

pH-dependent speciation studies reveal that acidic conditions favor protonation at the imidazole nitrogen, while basic conditions maintain the compound in its neutral state. The carboxylate ester group remains largely unaffected by pH variations under normal analytical conditions, though extreme basic conditions may promote hydrolysis.

Buffered systems used in chromatographic applications typically maintain the compound in its neutral form, optimizing separation efficiency and peak shape. The pH stability window for analytical applications ranges from 2-8, with optimal performance observed in slightly acidic to neutral conditions.

Spectroscopic Characterization (1H/13C NMR, FT-IR, UV-Vis)

Nuclear magnetic resonance spectroscopy provides comprehensive structural identification for methyl 4-nitro-1H-imidazole-5-carboxylate through characteristic chemical shift patterns. Proton nuclear magnetic resonance spectra typically display aromatic hydrogen signals in the downfield region between 7.5-8.5 parts per million, with the imidazole ring proton appearing as a singlet due to the symmetrical substitution pattern [20] [15] [22].

The methyl ester group generates a distinctive singlet around 3.8-4.3 parts per million, providing clear identification of the carboxylate functionality [20] [15] [22]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon resonance between 160-170 parts per million, while nitro-substituted carbons appear significantly deshielded in the 148-165 parts per million range [20] [22].

Fourier transform infrared spectroscopy identifies key functional groups through characteristic vibrational frequencies. The carbonyl stretch appears prominently between 1700-1750 wavenumbers, confirming the ester functionality [23] [25]. Nitro group vibrations manifest as strong absorptions between 1520-1350 wavenumbers, with asymmetric and symmetric stretching modes clearly resolved [23] [25]. Nitrogen-hydrogen stretching vibrations occur in the 3100-3400 wavenumber region when the imidazole nitrogen is unsubstituted [23] [25].

Ultraviolet-visible spectroscopy demonstrates maximum absorption at 254 nanometers, which serves as the primary detection wavelength for high-performance liquid chromatography analysis [20] [16]. The extended conjugation system involving the nitro group and imidazole ring contributes to the characteristic ultraviolet absorption profile.

Mass spectrometric analysis under electrospray ionization conditions generates protonated molecular ions at mass-to-charge ratio 172.035 and sodium adduct ions at 194.017 [26] [22]. The fragmentation pattern provides structural confirmation through loss of nitro and carboxylate functionalities.

Chromatographic Behavior (HPLC, GC-MS Retention Indices)

High-performance liquid chromatography represents the preferred analytical technique for methyl 4-nitro-1H-imidazole-5-carboxylate quantification and purity assessment. Optimal separation conditions employ reversed-phase C18 columns with methanol-water gradient elution systems [20] [16]. Typical retention times range from 8.2 ± 0.3 minutes under standard gradient conditions, providing adequate resolution from related impurities and synthetic intermediates.

The compound demonstrates excellent chromatographic stability under mild analytical conditions, maintaining peak integrity throughout routine analysis protocols [16] [27]. Mobile phase optimization studies indicate that water-acetonitrile gradients with 0.1% trifluoroacetic acid provide superior peak shape and reproducibility compared to methanol-based systems [16] [18].

Gas chromatography-mass spectrometry analysis is not recommended due to thermal decomposition occurring at typical injection port temperatures [9] [28]. The compound's thermal liability above 200°C precludes reliable gas chromatographic separation, with decomposition products interfering with accurate quantification.

Liquid chromatography-mass spectrometry coupling employs electrospray ionization in positive mode for optimal sensitivity [26] [16]. Detection limits reach 0.1 microgram per milliliter with quantitation limits of 0.3 microgram per milliliter when following International Council for Harmonisation guidelines [20].

Retention behavior correlates with the compound's moderate lipophilicity, with elution occurring in the mid-range of typical gradient programs. Impurity profiling requires extended gradient conditions to resolve closely related synthetic byproducts and degradation products effectively.

XLogP3

0.4

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

20271-20-9

Dates

Last modified: 08-16-2023

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